molecular formula C16H15N7O B1683563 维帕登特 CAS No. 442908-10-3

维帕登特

货号: B1683563
CAS 编号: 442908-10-3
分子量: 321.34 g/mol
InChI 键: HQSBCDPYXDGTCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维帕丹特是腺苷 A2a 受体的选择性拮抗剂。它最初由 Vernalis 公司开发,用于治疗帕金森病的口服药物。 该化合物在破坏肿瘤保护中的免疫抑制机制方面显示出潜力,使其成为癌症治疗中联合治疗的有希望的候选药物 .

科学研究应用

维帕丹特具有广泛的科学研究应用:

    化学: 用作研究腺苷受体拮抗剂的模型化合物。

    生物学: 研究其对细胞信号通路的影响。

    医学: 作为帕金森病的潜在治疗方法,以及作为癌症免疫治疗的辅助手段进行探索。

    工业: 用于开发新的药物和治疗剂.

作用机制

维帕丹特通过选择性拮抗腺苷 A2a 受体发挥作用。该受体参与各种生理过程,包括免疫反应的调节。通过阻断该受体,维帕丹特可以增强免疫系统靶向和破坏癌细胞的能力。 涉及的分子靶标和途径包括抑制环磷酸腺苷 (cAMP) 的产生和调节免疫细胞活性 .

生化分析

Biochemical Properties

Vipadenant functions as an antagonist of the adenosine A2a receptor, a G protein-coupled receptor that mediates various physiological processes. By binding to this receptor, Vipadenant inhibits the action of adenosine, a nucleoside that modulates neurotransmission, inflammation, and immune responses . The interaction between Vipadenant and the A2a receptor prevents the activation of downstream signaling pathways that would otherwise lead to immunosuppression in the tumor microenvironment . Additionally, Vipadenant has been shown to interact with other biomolecules, including enzymes involved in its metabolism, such as cytochrome P450 .

Cellular Effects

Vipadenant exerts significant effects on various cell types, particularly immune cells. By blocking the A2a receptor, Vipadenant enhances the activity of cytotoxic T cells and natural killer cells, promoting an anti-tumor immune response . This compound also influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway, which is involved in regulating immune cell function . Furthermore, Vipadenant affects gene expression by modulating the transcription of genes associated with immune activation and inflammation .

Molecular Mechanism

At the molecular level, Vipadenant binds to the adenosine A2a receptor, preventing adenosine from activating this receptor . This inhibition blocks the downstream signaling cascade, which includes the activation of adenylate cyclase and the subsequent increase in cAMP levels . By reducing cAMP levels, Vipadenant diminishes the immunosuppressive effects of adenosine, thereby enhancing the immune response against tumors . Additionally, Vipadenant may influence the expression of genes involved in immune regulation through its effects on transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vipadenant have been observed to change over time. Studies have shown that Vipadenant is relatively stable, with a moderate rate of degradation . Long-term exposure to Vipadenant in vitro and in vivo has demonstrated sustained enhancement of immune cell activity and anti-tumor effects . The stability and efficacy of Vipadenant may vary depending on the experimental conditions and the duration of treatment .

Dosage Effects in Animal Models

The effects of Vipadenant vary with different dosages in animal models. At lower doses, Vipadenant effectively enhances immune cell activity without causing significant toxicity . At higher doses, Vipadenant may induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . The optimal dosage of Vipadenant for therapeutic use requires careful consideration to balance efficacy and safety .

Metabolic Pathways

Vipadenant is metabolized primarily by the liver, involving enzymes such as cytochrome P450 . The metabolic pathways of Vipadenant include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of Vipadenant . Understanding the metabolic pathways of Vipadenant is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Vipadenant is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in specific tissues, such as the liver and spleen . Transporters and binding proteins, such as albumin, may facilitate the distribution of Vipadenant within the body . The localization and accumulation of Vipadenant in target tissues are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Vipadenant is primarily within the cytoplasm, where it interacts with the adenosine A2a receptor . Vipadenant may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific biomolecules . The subcellular distribution of Vipadenant can influence its activity and function, affecting its overall therapeutic potential .

准备方法

合成路线和反应条件

维帕丹特的合成涉及多个步骤,包括三唑并嘧啶核的形成。关键步骤通常包括:

    三唑环的形成: 这是通过涉及适当前体的环化反应实现的。

    取代反应: 各种取代基被引入到三唑环中以形成最终化合物。

工业生产方法

维帕丹特的工业生产涉及将上述合成路线扩大规模。该过程包括优化反应条件以确保高产率和纯度。常用的技术包括:

化学反应分析

反应类型

维帕丹特会经历几种类型的化学反应,包括:

    氧化: 该反应可以改变分子上的官能团。

    还原: 用于还原特定的官能团。

    取代: 将各种取代基引入到三唑环中。

常用试剂和条件

    氧化剂: 如过氧化氢或高锰酸钾。

    还原剂: 如硼氢化钠。

    取代基: 各种卤化物和其他亲电试剂。

主要产物

这些反应形成的主要产物包括维帕丹特的各种衍生物,可用于进一步研究和开发 .

相似化合物的比较

类似化合物

    依斯特拉非林: 另一种用于治疗帕金森病的腺苷 A2a 受体拮抗剂。

    普拉丹特: 一种选择性腺苷 A2a 受体拮抗剂,正在研究其治疗帕金森病的潜力。

    托扎丹特: 同一类别中的另一种化合物,具有类似的治疗应用。

独特性

维帕丹特因其对腺苷 A2a 受体的高选择性和在癌症治疗的联合疗法中的潜在用途而独一无二。 与其他一些化合物不同,维帕丹特在神经系统和肿瘤学应用方面的前临床和临床研究中均显示出令人鼓舞的结果 .

属性

IUPAC Name

3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBCDPYXDGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196103
Record name Vipadenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442908-10-3
Record name Vipadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vipadenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vipadenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIPADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vipadenant
Reactant of Route 2
Vipadenant
Reactant of Route 3
Vipadenant
Reactant of Route 4
Vipadenant
Reactant of Route 5
Vipadenant
Reactant of Route 6
Vipadenant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。